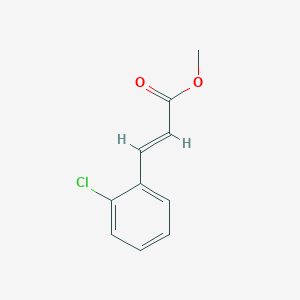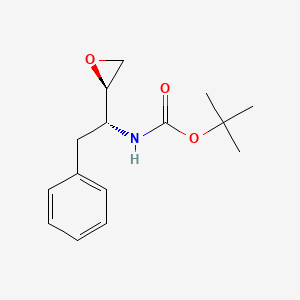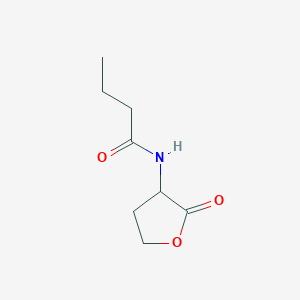
N-Butyrylhomoserine lactone
説明
N-Butyrylhomoserine lactone is a member of the N-acyl-homoserine lactone family . These molecules, also known as AHLs, regulate gene expression in gram-negative bacteria such as Echerichia and Salmonella . They are involved in quorum sensing, which is a mechanism of cell-to-cell communication among bacteria .
Synthesis Analysis
The synthesis of N-Butyrylhomoserine lactone has been studied in Pseudomonas aeruginosa PAO1 . In this system, the expression of the rhamnolipid biosynthesis genes rhlAB is directly coupled to the N-Butyrylhomoserine lactone concentration via the rhl system . The production of N-Butyrylhomoserine lactone was found to be proportional to biomass concentration rather than by autoinduction mechanisms .
Molecular Structure Analysis
The molecular formula of N-Butyrylhomoserine lactone is C8H13NO3 . It has an average mass of 171.194 Da and a monoisotopic mass of 171.089539 Da .
Chemical Reactions Analysis
The degradation of N-Butyrylhomoserine lactone has been found to occur in the aqueous supernatant of the culture by yet unknown extracellular mechanisms .
Physical And Chemical Properties Analysis
N-Butyrylhomoserine lactone has a density of 1.1±0.1 g/cm3 . Its boiling point is 428.1±34.0 °C at 760 mmHg . The molecule has a vapour pressure of 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 68.3±3.0 kJ/mol , and the flash point is 212.7±25.7 °C .
科学的研究の応用
Quorum Sensing
“N-Butanoyl-DL-homoserine lactone” is a member of the N-acyl-homoserine lactone family. These molecules are involved in quorum sensing, which is a mechanism of cell-to-cell communication among bacteria . Quorum sensing allows bacteria to monitor their population density and coordinate gene expression based on this density .
Regulation of Virulence
This compound plays a significant role in the regulation of virulence in bacteria . By controlling gene expression, it can influence the pathogenicity of bacteria, making it a key player in bacterial infections .
Biofilm Formation
“N-Butanoyl-DL-homoserine lactone” is also involved in the formation of biofilms . Biofilms are communities of bacteria that adhere to surfaces and are enclosed in a matrix of extracellular polymeric substances. They are involved in a wide range of infections in humans .
Antibacterial Activity
This compound has been found to have antibacterial activity . It can be used to prevent bacterial biofilms, making it a potential candidate for the development of new antibacterial drugs .
Wastewater Treatment
Recent research has shown that “N-Butanoyl-DL-homoserine lactone” can be used to enhance the performance of high ammonia nitrogen wastewater treatment . It promotes the growth and activity of microorganisms, enhances protein synthesis, and effectively controls nitrite nitrogen accumulation .
Antibody-Drug Conjugates (ADCs)
“N-Butanoyl-DL-homoserine lactone” can be used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutics that deliver cytotoxic drugs to cancer cells via specific antibodies .
作用機序
Target of Action
N-Butanoyl-DL-homoserine lactone, also known as N-Butyryl-DL-homoserine lactone, N-Butyrylhomoserine lactone, or N-(2-oxooxolan-3-yl)butanamide, primarily targets Pseudomonas aeruginosa . It is involved in the process of quorum sensing, which is a mechanism of cell-to-cell communication among bacteria .
Mode of Action
N-Butanoyl-DL-homoserine lactone interacts with its target by blocking quorum sensing and inhibiting biofilm formation in Pseudomonas aeruginosa . This interaction results in the disruption of bacterial communication, thereby affecting their ability to form biofilms, which are protective structures that enhance bacterial survival .
Biochemical Pathways
The compound affects the quorum sensing pathway in gram-negative bacteria . By blocking quorum sensing, it disrupts the bacteria’s ability to communicate and coordinate group behaviors, including biofilm formation . This disruption can lead to downstream effects such as decreased bacterial virulence and increased susceptibility to antibiotics .
Pharmacokinetics
Given its role as a signaling molecule in bacteria, it is likely that its bioavailability and stability are influenced by factors such as bacterial density and the presence of other signaling molecules .
Result of Action
The primary result of N-Butanoyl-DL-homoserine lactone’s action is the inhibition of biofilm formation in Pseudomonas aeruginosa . By blocking quorum sensing, it prevents the bacteria from coordinating the behaviors necessary for biofilm formation . This can lead to a decrease in bacterial virulence and an increase in their susceptibility to antibiotics .
Action Environment
The action of N-Butanoyl-DL-homoserine lactone can be influenced by environmental factors such as temperature . For example, different AHLs, including N-Butanoyl-DL-homoserine lactone, have been shown to behave differently at room temperature and low temperature . These differences can affect the compound’s efficacy and stability .
将来の方向性
N-Butyrylhomoserine lactone has potential applications in the treatment of high ammonia nitrogen wastewater . At 10 °C, it enhanced the nitrogen removal by simultaneously accelerating the formation of proteins and polysaccharides, increasing the abundance of nitrifying bacteria, and promoting the growth of microorganisms .
特性
IUPAC Name |
N-(2-oxooxolan-3-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFNZZXXTGXBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyrylhomoserine lactone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



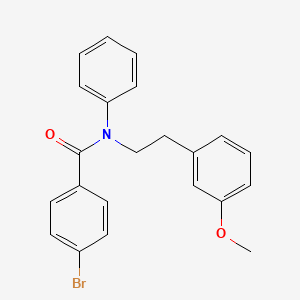
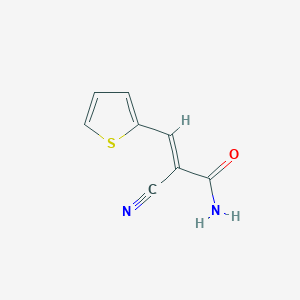

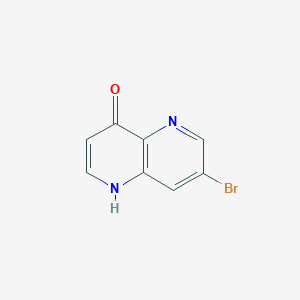
![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B3039112.png)



